molecular formula C22H26N4O2 B3813371 N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B3813371
M. Wt: 378.5 g/mol
InChI Key: DAHTWYOAXBOPNW-UHFFFAOYSA-N
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Description

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a phenoxy group

Properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-7-5-8-15(2)21(14)28-22-18(9-6-12-23-22)13-24-20(27)11-10-19-16(3)17(4)25-26-19/h5-9,12H,10-11,13H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHTWYOAXBOPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCC3=NNC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving 2,6-dimethylphenol and a suitable pyridine precursor.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: This involves the cyclization of a hydrazine derivative with a diketone.

    Final Coupling: The final step involves coupling the pyridine and pyrazole intermediates through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: Used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide

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